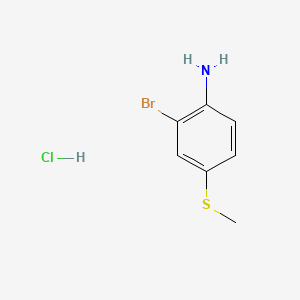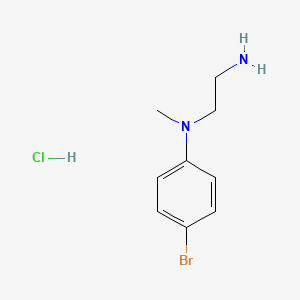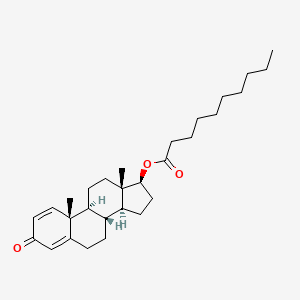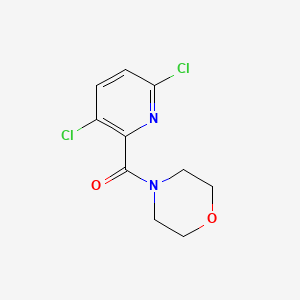
(3,6-Dichloropyridin-2-yl)(morpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,6-Dichloropyridin-2-yl)(morpholino)methanone is a chemical compound with the molecular formula C10H10Cl2N2O2 and a molecular weight of 261.1 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 3 and 6, and a morpholino group attached to the methanone moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dichloropyridin-2-yl)(morpholino)methanone typically involves the reaction of 3,6-dichloropyridine with morpholine in the presence of a suitable base and solvent. The reaction conditions may vary, but common solvents include dichloromethane or tetrahydrofuran, and bases such as potassium carbonate or sodium hydride are often used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
(3,6-Dichloropyridin-2-yl)(morpholino)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve the use of a polar aprotic solvent and a base to deprotonate the nucleophile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions may produce pyridine N-oxides.
科学研究应用
(3,6-Dichloropyridin-2-yl)(morpholino)methanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用机制
The mechanism of action of (3,6-Dichloropyridin-2-yl)(morpholino)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but the compound’s structure allows it to fit into active sites or binding pockets, influencing the function of the target molecule.
相似化合物的比较
Similar Compounds
(2,6-Dichloropyridin-3-yl)(morpholino)methanone: This compound has a similar structure but with chlorine atoms at different positions on the pyridine ring.
(3,5-Dichloropyridin-2-yl)(morpholino)methanone: Another similar compound with chlorine atoms at positions 3 and 5.
Uniqueness
(3,6-Dichloropyridin-2-yl)(morpholino)methanone is unique due to the specific positioning of the chlorine atoms on the pyridine ring, which can influence its reactivity and binding properties. This makes it distinct from other dichloropyridine derivatives and useful in applications where these specific properties are advantageous.
属性
分子式 |
C10H10Cl2N2O2 |
|---|---|
分子量 |
261.10 g/mol |
IUPAC 名称 |
(3,6-dichloropyridin-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-7-1-2-8(12)13-9(7)10(15)14-3-5-16-6-4-14/h1-2H,3-6H2 |
InChI 键 |
FRGIFQYKRHDRNX-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)C2=C(C=CC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




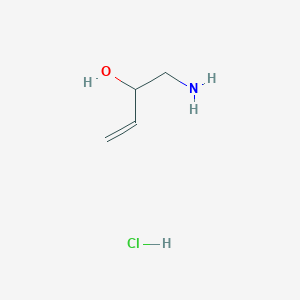


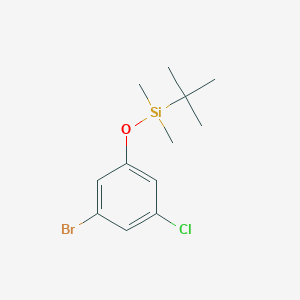
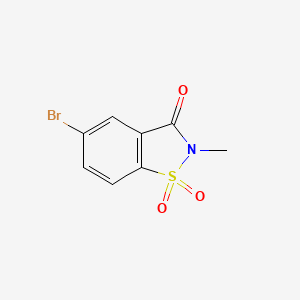
![(3S,4R,6R)-3-ethyl-6-[(1S,2R,5R,7R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-2-methylheptan-4-ol](/img/structure/B13451072.png)
